N-(4-isothiocyanatophenyl)acetamide

Description

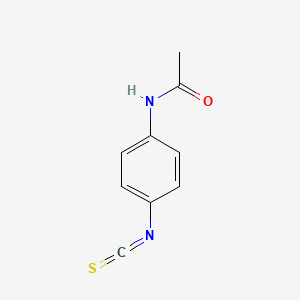

N-(4-isothiocyanatophenyl)acetamide is a solid organic compound with the chemical formula C₉H₈N₂OS and a molecular weight of 192.24 g/mol . Its structure consists of a central phenyl ring substituted with an acetamide (B32628) group and an isothiocyanate group at the para position.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 35008-62-9 |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

| SMILES | CC(=O)NC1=CC=C(C=C1)N=C=S |

| InChIKey | OSGLRYINFGRXPC-UHFFFAOYSA-N |

The scientific interest in this compound is largely derived from the established importance of its constituent functional groups: isothiocyanates and acetamides.

Isothiocyanates are a well-studied class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org They are recognized as valuable intermediates in synthetic chemistry due to their ability to undergo a variety of chemical transformations. rsc.orgmdpi.com The synthesis of isothiocyanates is a subject of ongoing research, with numerous methods developed to access these versatile molecules from starting materials like primary amines. rsc.orgchemrxiv.orgcbijournal.com

Acetamide derivatives , on the other hand, are also a cornerstone in medicinal chemistry and materials science. The acetamide group can influence a molecule's bioavailability and other pharmacokinetic properties. researchgate.netmdpi.com Research has demonstrated that the modification of biologically active molecules, such as flavonoids, with acetamide moieties can significantly improve their bioavailability, although it may sometimes alter their intrinsic activities. researchgate.netmdpi.comrsc.org Furthermore, acetamide derivatives have been investigated for a range of biological effects, including antioxidant and potential anti-inflammatory activities. nih.gov

While extensive research on this compound as a standalone therapeutic or primary investigational compound is not widely documented in publicly available literature, its application as a chemical tool and intermediate in organic synthesis is evident.

One notable application of this compound is in the synthesis of more complex molecules with potential biological activity. For instance, it has been utilized as a reactant in the synthesis of thiosemicarbazone derivatives. Specifically, research has described the addition of 2-acetylpyridine (B122185) hydrazone to this compound to form N(4)-substituted thiosemicarbazones. researchgate.net Thiosemicarbazones are a class of compounds that have been extensively studied for their potential as therapeutic agents. researchgate.net

The synthesis of this compound itself can be conceptually understood through established methods for the formation of isothiocyanates and acetamides. The acetamide group is typically introduced by the acylation of an aniline (B41778) derivative. The isothiocyanate group is commonly formed from a primary amine, such as the corresponding amino-substituted acetanilide, through reaction with reagents like thiophosgene (B130339) or carbon disulfide. chemrxiv.orgkiku.dk The synthesis of related acetamide derivatives often involves the coupling of a carboxylic acid with an amine. nih.gov

The research trajectory for this compound appears to be primarily as a building block in the synthesis of more elaborate molecules for biological evaluation. Its bifunctional nature allows for its incorporation into larger scaffolds, leveraging the reactivity of the isothiocyanate group while benefiting from the physicochemical properties conferred by the acetamide moiety.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-isothiocyanatophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-7(12)11-9-4-2-8(3-5-9)10-6-13/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGLRYINFGRXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378206 | |

| Record name | N-(4-isothiocyanatophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35008-62-9 | |

| Record name | N-(4-isothiocyanatophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of N-(4-isothiocyanatophenyl)acetamide Precursors

The synthesis of this compound typically begins with the preparation of its immediate precursor, N-(4-aminophenyl)acetamide. This is generally achieved through a two-step process starting from p-nitroaniline.

The initial step involves the reduction of the nitro group of p-nitroaniline to an amino group, yielding p-phenylenediamine (B122844). Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303).

Following the reduction, the resulting p-phenylenediamine is selectively acetylated. Due to the presence of two amino groups with different reactivities, careful control of reaction conditions allows for mono-acetylation. The more nucleophilic amino group is acylated using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in a suitable solvent and sometimes with a base to neutralize the acid byproduct. This selective acetylation yields N-(4-aminophenyl)acetamide, the direct precursor for the isothiocyanate.

The conversion of the primary amino group of N-(4-aminophenyl)acetamide into an isothiocyanate group is a key step. A common method for this transformation is the Kaluza reaction, which employs thiophosgene (B130339) (CSCl2). In this reaction, the amine reacts with thiophosgene in the presence of a base, such as calcium carbonate or triethylamine, to form the corresponding isothiocyanate. The reaction proceeds via a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to afford this compound. Alternative reagents to thiophosgene, such as carbon disulfide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can also be used for this conversion.

Derivatization Strategies via the Isothiocyanate Group

The isothiocyanate moiety of this compound is an excellent electrophile, making it a target for various nucleophilic addition reactions. This reactivity is widely exploited for the synthesis of a diverse range of derivatives.

A significant application of this compound is in the synthesis of thiosemicarbazones. This process typically involves a two-step sequence: the formation of a thiosemicarbazide (B42300) intermediate followed by a condensation reaction.

The first step in forming thiosemicarbazones involves the reaction of this compound with a hydrazine derivative. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This addition reaction results in the formation of a thiosemicarbazide. For instance, reacting this compound with hydrazine hydrate yields N-(4-acetamidophenyl)-thiosemicarbazide. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol.

The thiosemicarbazide intermediate, with its free amino group, can then undergo a condensation reaction with an aldehyde or a ketone. This reaction involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a thiosemicarbazone. This modular approach allows for the synthesis of a wide library of thiosemicarbazone derivatives by varying the aldehyde or ketone reactant.

Formation of Thiosemicarbazones

Coordination Compound Synthesis with Metal Ions (e.g., Copper(II) Complexes)

The isothiocyanate group of this compound is not typically directly involved in coordination with metal ions. Instead, it serves as a reactive handle to first synthesize more complex organic molecules, known as ligands, which then chelate to metal centers. A key strategy involves the reaction of the isothiocyanate with a hydrazine derivative to form a thiosemicarbazone. This thiosemicarbazone ligand, which incorporates the original N-(4-acetamidophenyl) moiety, possesses multiple donor atoms (typically nitrogen and sulfur) that can effectively coordinate with metal ions like copper(II). mdpi.com

A notable example is the synthesis of the ligand N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide (HL). This is achieved by reacting this compound with 2-[1-hydrazinylideneethyl]pyridine. mdpi.com The resulting thiosemicarbazone ligand (HL) can then be reacted with various copper(II) salts in a 1:1 molar ratio to yield a series of coordination compounds. mdpi.com In these complexes, the ligand typically coordinates to the Cu(II) ion through the pyridinic nitrogen, the azomethine nitrogen, and the thionic sulfur atom. mdpi.com

The synthesis of these copper(II) complexes generally involves the interaction of an ethanolic solution of the ligand (HL) with the corresponding copper(II) salt. mdpi.com The composition and structure of these complexes have been confirmed through methods such as elemental analysis, FTIR and EPR spectroscopy, and single-crystal X-ray diffraction. mdpi.com

| Compound | Formula | Yield (%) | Melting Point (°C) | Reference |

| [Cu(L)CH₃COO] | C₁₈H₁₉CuN₅O₃S | - | >300 | mdpi.com |

| [{Cu(L)Cl}₂]·H₂O | C₃₂H₃₄Cl₂Cu₂N₁₀O₃S₂ | - | >300 | mdpi.com |

| [Cu(L)H₂O·DMF]NO₃ | C₁₉H₂₄CuN₆O₆S | - | >300 | mdpi.com |

| [Cu(L)Br] | C₁₆H₁₆BrCuN₅OS | 92 | >300 | mdpi.com |

| [Cu(L)H₂O]ClO₄ | C₁₆H₁₉ClCuN₅O₆S | - | >300 | mdpi.com |

Table 1: Examples of Copper(II) Coordination Compounds Derived from a Ligand Synthesized with this compound.

Synthesis of Thiourea (B124793) Derivatives

The isothiocyanate functional group is highly electrophilic, making it an excellent substrate for nucleophilic addition reactions to form a wide array of thiourea derivatives.

The reaction between an isothiocyanate and a primary or secondary amine is a fundamental and efficient method for the synthesis of unsymmetrical thioureas. researchgate.netnih.govorganic-chemistry.org The nucleophilic nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group in this compound. This process typically proceeds readily, often at room temperature or with gentle heating, in a suitable solvent like dichloromethane (B109758) or acetone, to yield the corresponding N,N'-disubstituted thiourea derivative. researchgate.netnih.gov

The general scheme for this reaction is as follows: R-NH₂ (Amine) + S=C=N-Ar-NHCOCH₃ → R-NH-C(=S)-NH-Ar-NHCOCH₃ (Thiourea Derivative) (where Ar = p-phenylene)

This method is broadly applicable and allows for the introduction of various molecular fragments into the final structure by choosing an appropriate amine. nih.gov For instance, heterocyclic amines can be used to synthesize thiourea derivatives carrying nuclei such as thiazole (B1198619), pyridine (B92270), or pyrimidine. nih.govnih.gov The reaction has been shown to be effective with a wide range of amines, including amino acids, to create more complex structures like thiourea-tethered C-glycosyl amino acids. nih.gov

Similarly, the amino group of a sulfonamide can act as a nucleophile, reacting with this compound to form N-acyl-N'-(sulfonyl)thiourea derivatives. The reaction mechanism is analogous to that with simple amines.

| Reactant | Product Class | Key Feature | Reference |

| Primary/Secondary Amines | N,N'-Disubstituted Thioureas | Forms a stable thiourea linkage. | researchgate.netorganic-chemistry.org |

| Heterocyclic Amines | Heterocyclic Thiourea Derivatives | Incorporates heterocyclic rings (thiazole, pyridine). | nih.govnih.gov |

| Amino Acids | Peptide-Thiourea Hybrids | Links to amino acid backbones. | nih.gov |

| Sulfonamides | N'-(Sulfonyl)thiourea Derivatives | Connects to a sulfonamide moiety. | nih.gov |

Table 2: Synthesis of Thiourea Derivatives from this compound.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition with Azides)

The isothiocyanate group, as a heterocumulene, can participate in cycloaddition reactions. One of the most significant classes of such reactions is the 1,3-dipolar cycloaddition. wikipedia.orgmdpi.com In this type of reaction, a 1,3-dipole reacts with a "dipolarophile" to form a five-membered ring. wikipedia.org

While the reaction between an azide (B81097) (a classic 1,3-dipole) and an alkyne (Huisgen cycloaddition) is very well-known, azides can also react with other dipolarophiles, including the C=S bond of an isothiocyanate. wikipedia.orgijrpc.com In a reaction with this compound, the azide would act as the 1,3-dipole and the isothiocyanate group would serve as the dipolarophile. The cycloaddition would result in the formation of a five-membered heterocyclic ring, specifically a thiatriazole derivative.

This type of "click chemistry" reaction is valued for its high efficiency and selectivity under mild conditions. nih.govresearchgate.net The reaction provides a powerful method for constructing complex heterocyclic systems from relatively simple precursors. mdpi.com The resulting triazole-containing structures are of significant interest in medicinal chemistry and materials science. ijrpc.com

Hybrid Molecule Construction

The concept of creating hybrid molecules involves combining two or more distinct pharmacophores or molecular scaffolds into a single entity to achieve enhanced or novel properties. nih.govrsc.org this compound is an ideal building block for this purpose, as its isothiocyanate group provides a reactive site for covalently linking it to other molecules of interest, typically those containing an amine group. ontosight.ai The resulting thiourea linkage is stable and serves as an effective bridge between the two molecular halves. ontosight.ai

A prominent example is the synthesis of thiosemicarbazone-based ligands, where this compound is reacted with a hydrazine derivative that contains another functional scaffold, such as a pyridine ring. mdpi.com This creates a hybrid molecule that incorporates the N-acetylphenyl moiety (a paracetamol structural unit) and a pyridine-thiosemicarbazone unit. mdpi.com

Another strategy involves reacting this compound with various 2-amino-4-arylthiazoles. This approach yields a series of hybrid compounds that contain an N-phenylacetamide core, a thiourea linker, and a 4-arylthiazole moiety. mdpi.com The synthesis of such hybrid molecules is a key strategy in drug discovery, aiming to combine the functionalities of different classes of compounds, such as acetamides and pyrimidines or pyridines, into a single, more potent molecule. nih.govresearchgate.net

| Hybrid Molecule Type | Building Blocks | Linkage | Reference |

| Acetamide-Thiosemicarbazone-Pyridine | This compound + 2-[1-hydrazinylideneethyl]pyridine | Thiosemicarbazone | mdpi.com |

| Acetamide-Thiourea-Thiazole | This compound + 2-Amino-4-arylthiazole | Thiourea | mdpi.com |

| Acetamide-Thiourea-Pyrimidine | This compound + Aminopyrimidine | Thiourea | nih.gov |

| Acetamide-Thiourea-Pyridine | This compound + Aminopyridine | Thiourea | researchgate.net |

Table 3: Examples of Hybrid Molecule Construction using this compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N-(4-isothiocyanatophenyl)acetamide, ¹H, ¹³C, and ¹⁵N NMR provide complementary information to fully characterize the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The para-substitution pattern on the benzene (B151609) ring leads to a symmetrical spectrum for the aromatic region.

The aromatic protons typically appear as a pair of doublets, characteristic of an AA'BB' spin system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing isothiocyanate group are expected to be downfield compared to those ortho to the electron-donating acetamide (B32628) group. The amide (N-H) proton usually presents as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methyl (CH₃) protons of the acetamide group appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.1 | Singlet |

| Aromatic (C₂-H, C₆-H) | ~7.5 | Doublet |

| Aromatic (C₃-H, C₅-H) | ~7.2 | Doublet |

| Amide (N-H) | ~8.0-10.0 | Broad Singlet |

Note: Predicted values are based on analogous structures like N-phenylacetamide and substituted phenyl isothiocyanates in a solvent such as CDCl₃ or DMSO-d₆. Actual values may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals for the methyl carbon, the carbonyl carbon, the four distinct aromatic carbons, and the isothiocyanate carbon are expected.

The isothiocyanate carbon (-N=C=S) is of particular interest. Its signal is often very broad and of low intensity, sometimes to the point of being nearly undetectable ("silent"). glaserchemgroup.comnih.gov This phenomenon is attributed to the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and the structural flexibility (bending) of the N=C=S group, which causes significant chemical shift anisotropy. glaserchemgroup.comnih.gov The carbonyl carbon of the amide group appears downfield, typically around 168-170 ppm. The methyl carbon is found in the far upfield region. The aromatic carbons show four distinct signals due to the para-substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Acetyl (CH₃) | ~24 | |

| Isothiocyanate (N=C=S) | ~130-140 | Signal may be broad or silent. glaserchemgroup.comnih.gov |

| Aromatic (C-1) | ~138 | Carbon attached to NHAc |

| Aromatic (C-2, C-6) | ~120 | |

| Aromatic (C-3, C-5) | ~126 | |

| Aromatic (C-4) | ~130 | Carbon attached to NCS |

| Carbonyl (C=O) | ~169 |

Note: Predicted values are based on analogous structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N nucleus, can provide valuable information by directly probing the nitrogen environments. For this compound, two distinct nitrogen signals would be expected: one for the amide nitrogen (-NH-) and one for the isothiocyanate nitrogen (-N=C=S).

The chemical shifts of these nitrogens would be significantly different, allowing for unambiguous assignment. The amide nitrogen would typically appear in a region characteristic for amides, while the isothiocyanate nitrogen would resonate at a different, distinct frequency. This technique is particularly useful for studying changes in the electronic environment of the nitrogen atoms, for instance, upon complexation with metal ions or during chemical reactions involving these functional groups. However, due to technical challenges, ¹⁵N NMR data for this specific compound is not widely available in the literature.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a theoretical possibility for this compound. The acetamide group could potentially exist in equilibrium with its imidic acid tautomer (-N=C(OH)-CH₃). However, for simple N-aryl amides under standard conditions, the amide form is overwhelmingly predominant, and the concentration of the imidic acid tautomer is typically negligible. Spectroscopic evidence from NMR and FTIR does not suggest the presence of significant populations of tautomeric forms for this compound in typical solvents and temperatures.

Infrared (FTIR) Spectroscopy

Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, N=C=S, and aromatic C-H and C=C groups.

The most prominent features include a strong, broad absorption from the isothiocyanate (N=C=S) group, typically in the 2000-2200 cm⁻¹ region. The amide group gives rise to several distinct bands: an N-H stretch around 3300 cm⁻¹, and a strong C=O (Amide I) stretch near 1670 cm⁻¹. The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (N=C=S) | Asymmetric stretch | 2000 - 2200 | Strong, Broad |

| Amide (N-H) | Stretch | ~3300 | Medium |

| Amide (C=O) | Stretch (Amide I) | ~1670 | Strong |

| Amide (N-H) | Bend (Amide II) | ~1550 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium |

| Acetyl (C-H) | Stretch | 2850 - 3000 | Weak |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. As this compound itself is a diamagnetic molecule with no unpaired electrons, it is EPR-silent.

However, EPR spectroscopy would be a critical tool for characterizing metal complexes formed from this molecule. If this compound were used as a ligand to chelate a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), the resulting complex would be EPR-active. The functional groups, such as the sulfur or nitrogen of the isothiocyanate and the oxygen or nitrogen of the amide, could serve as donor atoms. The EPR spectrum would provide detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. To date, specific studies using EPR to characterize metal complexes of this compound are not reported in the scientific literature, representing an area for potential future research.

X-ray Crystallography for Ligand and Complex Structures

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. While a specific crystal structure for this compound is not detailed in the reviewed literature, the application of this technique is well-documented for its derivatives and coordination complexes, providing crucial insights into molecular geometry, conformation, and intermolecular interactions.

A key application is seen in the characterization of novel ligands synthesized from this compound. For instance, it was used as a starting material in a nucleophilic addition reaction to synthesize a new thiosemicarbazone ligand, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)-phenyl]acetamide (HL). The precise molecular structure of this new, more complex ligand (HL) was subsequently determined using single-crystal X-ray diffraction analysis. mdpi.com This technique unambiguously confirmed the successful synthesis and provided exact data on bond lengths and angles within the new molecule. mdpi.com

Furthermore, X-ray crystallography is indispensable for characterizing the metal complexes formed by such ligands. Following the synthesis and structural confirmation of the HL ligand, it was used to form a series of copper(II) complexes. The structures of these coordination compounds, such as [Cu(L)CH₃COO] and [{Cu(L)Cl}₂]·H₂O, were also established through X-ray diffraction, revealing how the ligand coordinates with the metal center. mdpi.com

The utility of X-ray crystallography is also demonstrated in the study of structurally related acetamide compounds. For example, a detailed structural analysis was performed on a new monoclinic polymorph of N-(4-Bromophenyl)acetamide. nih.gov The study provided precise crystallographic data, which serves as a representative example of the detailed structural information that can be obtained for compounds in this class. nih.gov

Table 1: Illustrative Crystal Data for a Related Acetamide Compound, N-(4-Bromophenyl)acetamide (Monoclinic Polymorph)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7250 (7) |

| b (Å) | 9.3876 (11) |

| c (Å) | 14.4434 (14) |

| β (°) | 117.750 (4) |

| Volume (ų) | 806.96 (15) |

| Z | 4 |

| Temperature (K) | 173 |

Data sourced from a study on a new polymorph of N-(4-Bromophenyl)acetamide, illustrating typical crystallographic data. nih.gov

In the crystal structure of this related acetamide, molecules are linked by N—H···O hydrogen bonds, forming chains that contribute to the stability of the crystal packing. nih.gov Such detailed analyses of derivatives and analogues underscore the power of X-ray crystallography to provide foundational structural data for this compound and the complexes it can form.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the accurate identification and characterization of chemical compounds. Unlike standard mass spectrometry, HRMS provides extremely precise mass measurements, often to within four or five decimal places, which allows for the determination of a molecule's elemental formula. researchgate.netnih.gov This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For isothiocyanates and their derivatives, HRMS offers enhanced sensitivity and precision, enabling their determination often without the need for chemical derivatization. mdpi.com The technique is frequently coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and isolate compounds of interest. mdpi.com This approach is becoming an industry standard for the analysis of novel compounds due to its ability to collect vast amounts of data, which can be retrospectively analyzed as new information becomes available. nih.gov

In research involving the synthesis of new molecules, HRMS is used to confirm the identity of target compounds. For example, in the synthesis of a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, HRMS was used to verify the structures of the final products. researchgate.net The instrument provides a measured mass-to-charge ratio (m/z) that can be compared to a theoretically calculated value based on the expected elemental formula. A close match between the found and calculated values provides strong evidence for the compound's identity. researchgate.net

Table 2: Example of HRMS Data for a Synthesized N-phenylacetamide Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | C₁₇H₁₅FN₃OS | [M+H]⁺ | 328.09144 | 328.09097 |

Data from a study on N-phenylacetamide derivatives, illustrating the high accuracy of HRMS in structural confirmation. researchgate.net

The data in the table shows a very small difference between the calculated and experimentally found mass for the protonated molecule [M+H]⁺, confirming the successful synthesis of the target structure. researchgate.net This level of precision is indispensable for validating new molecular entities in research and ensuring the structural integrity of compounds like this compound and its derivatives.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies of Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interaction between a ligand and its receptor, providing insights into binding affinity and mode. researchgate.net Derivatives of acetamide (B32628) and isothiocyanate have been the subject of numerous docking studies against various biological targets to explore their therapeutic potential. nih.govnih.gov

For instance, derivatives of N-acetamide have been docked against enzymes like α-glucosidase, a target for anti-diabetic agents. nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions within the enzyme's active site. researchgate.net Similarly, isothiocyanate-bearing compounds have been computationally evaluated for their anti-inflammatory properties by docking against cyclooxygenase (COX) enzymes. rsc.org In silico studies of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives against the NUDT5 enzyme, a target in breast cancer, have shown that specific substitutions can lead to high binding energies, suggesting potent inhibitory activity. bohrium.comresearchgate.net The binding affinity is quantified by a docking score, with more negative values typically indicating a stronger interaction. researchgate.net

| Derivative Class | Biological Target | Key Interactions Observed | Reference |

| β-acetamido ketones | α-glucosidase | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Isothiocyanates | Cyclooxygenase-2 (COX-2) | Interactions with Tyr385, Trp387, Phe518, Val523, Ser530 | rsc.org |

| N-(1,3-dioxoisoindolin-4-yl)acetamide | NUDT5 Enzyme | High molecular binding energy (-8.3 kcal/mol for active derivative) | bohrium.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Antiproliferative activity correlated with docking scores | mdpi.com |

This table is representative of docking studies on related compound classes to illustrate the methodology.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govkisti.re.kr These methods provide detailed information on optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscienceacademique.com

For acetamide and isothiocyanate derivatives, DFT studies have been crucial in understanding their local molecular properties and reactivity. nih.govresearchgate.netnih.gov The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps, another product of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net This is vital for understanding how a molecule like N-(4-isothiocyanatophenyl)acetamide might interact with a biological receptor. researchgate.net

| Calculated Parameter | Significance | Typical Findings for Aromatic Isothiocyanates/Acetamides | Reference |

| HOMO Energy | Electron-donating ability | Localized on the aromatic ring and heteroatoms | researchgate.net |

| LUMO Energy | Electron-accepting ability | Localized on the aromatic ring and electron-withdrawing groups | researchgate.net |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A smaller gap implies higher reactivity | researchgate.net |

| Dipole Moment | Molecular polarity | Influences solubility and binding interactions | dntb.gov.ua |

| MEP Map | Reactive sites for electrophilic/nucleophilic attack | Negative potential around electronegative atoms (O, N, S) | researchgate.net |

This table summarizes common parameters from DFT studies and their general significance.

Ligand Efficiency and Lipophilic Ligand Efficiency Assessments

In drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics used to assess the quality of compounds by relating potency to molecular size and lipophilicity, respectively. wikipedia.orgcore.ac.uk

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps in selecting smaller molecules that bind efficiently, providing a better starting point for optimization. core.ac.uknih.gov The formula is often expressed as: LE = (1.37 * pIC50) / HA, where HA is the heavy atom count. nih.gov

Lipophilic Ligand Efficiency (LLE) , sometimes called LiPE, evaluates how efficiently a compound achieves potency relative to its lipophilicity (logP). wikipedia.org It is calculated as: LLE = pIC50 - logP. wikipedia.org High LLE values (often >5) are desirable, as they indicate that a compound gains potency without becoming excessively greasy, which can lead to poor absorption, high metabolic clearance, and off-target toxicity. wikipedia.orgresearchgate.net

Optimizing for high LE and LLE helps to avoid the "molecular inflation" where potency is increased at the cost of larger and more lipophilic molecules, which often have poor drug-like properties. core.ac.uk For a compound like this compound, these metrics would be critical in guiding the design of analogs to improve biological activity while maintaining a good developability profile. nih.gov

Predictive In Silico Modeling for Biological Activity

Predictive in silico modeling uses computational algorithms to forecast the biological activity and pharmacokinetic properties of novel compounds before they are synthesized. nih.gov This approach accelerates drug discovery by screening large virtual libraries and identifying promising candidates. nih.gov

For derivatives of this compound, these models can predict a range of activities and properties:

Biological Activity Prediction : Software can predict the likelihood of a molecule interacting with various classes of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and other enzymes. nih.gov

Pharmacokinetic (ADME) Prediction : Models are used to estimate Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This early assessment helps eliminate compounds that are likely to fail later in development due to poor pharmacokinetics. nih.gov

Toxicity Prediction : In silico tools can flag potential toxicities by identifying structural alerts or predicting interactions with known toxicity-related targets.

Studies on related acetamide and quinazolinone structures have successfully used these predictive models to identify compounds with significant antimicrobial or anticancer potential, demonstrating the utility of this approach in rational drug design. nih.govresearchgate.net

Analysis of Donor-Acceptor Capabilities in Therapeutic Agent Development

The ability of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its interaction with biological targets. researchgate.net The this compound scaffold contains several atoms capable of these interactions.

Acetamide Group : The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.

Isothiocyanate Group : The nitrogen and sulfur atoms can act as hydrogen bond acceptors.

Phenyl Ring : The π-system of the aromatic ring can participate in π-π stacking or cation-π interactions.

Computational methods like Natural Bond Orbital (NBO) analysis and DFT are used to quantify these donor-acceptor interactions. nih.govnih.gov NBO analysis can reveal the nature of intermolecular interactions, such as the charge transfer between a drug molecule and an amino acid residue in a receptor. nih.gov Studies on acetamide derivatives have shown that the mechanism of bond formation with target residues, like tyrosine, often occurs through the nitrogen and oxygen atoms, highlighting their role as key interaction sites. researchgate.netnih.gov Understanding these donor-acceptor capabilities is crucial for designing molecules that bind with high affinity and specificity to their intended therapeutic targets. nih.gov

Conformational Analysis and Intermolecular Interactions

A molecule's three-dimensional shape (conformation) and its flexibility are critical determinants of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov For this compound, rotation is possible around several single bonds, leading to a variety of potential shapes.

Computational methods can map the potential energy surface to find these stable conformers. researchgate.net Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule and its interactions with its environment (e.g., water or a protein binding site) over time. rsc.org

The intermolecular interactions that stabilize a drug-receptor complex are also analyzed. These include:

Hydrogen Bonds : As discussed, these are crucial for specificity and affinity.

Hydrophobic Interactions : The phenyl ring of the molecule can interact favorably with nonpolar pockets in a protein.

Studies on related systems have shown that even subtle changes in the molecular structure can alter the preferred conformation and the pattern of intermolecular interactions, significantly impacting biological activity. nih.gov

Molecular Mechanisms and Preclinical Biological Activities

Enzyme Inhibition Profiling

The ability of N-(4-isothiocyanatophenyl)acetamide and its analogues to inhibit specific enzymes is a key area of investigation to understand their therapeutic potential.

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide reductase is a critical enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. wikipedia.org Its role in cell proliferation has made it a significant target in cancer research. nih.govnih.gov Inhibitors of this enzyme can disrupt DNA synthesis and impede the growth of rapidly dividing cells. wikipedia.org Extensive searches of the scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound or its close derivatives on ribonucleotide reductase.

Cyclooxygenases (COX) and Lipoxygenases (LOX) (for related acetamides)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. These molecules are critical mediators of inflammation. Dual inhibitors of COX and LOX are of interest as potentially potent anti-inflammatory agents. nih.gov

While there is research on the COX and LOX inhibitory activities of various isothiocyanates and some acetamide-containing compounds, specific studies on this compound or its direct acetamide (B32628) derivatives in this context are not available in the reviewed literature. General studies on other isothiocyanates have indicated potential for COX inhibition, but this cannot be directly extrapolated to the subject compound.

Other Enzyme Systems (e.g., linked to specific diseases)

Beyond the aforementioned enzymes, isothiocyanates have been investigated for their effects on a variety of other enzyme systems. However, specific research detailing the interactions of this compound with other enzyme systems relevant to specific diseases could not be identified in the conducted literature search.

Receptor Binding and Selectivity Studies

The interaction of this compound derivatives with specific receptor systems provides insight into their potential pharmacological effects.

Opioid Receptor Interactions (e.g., Kappa, Mu, Delta Opioid Receptors)

Research has been conducted on derivatives of this compound, particularly in the context of their binding to opioid receptors. These studies have primarily focused on kappa (κ) and mu (μ) opioid receptors.

One notable derivative, N-Methyl-N-[(1S)-1-(4-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl]-3,4-dichlorophenylacetamide , has been synthesized and evaluated for its opioid receptor affinity. This compound, which incorporates the 4-isothiocyanatophenyl moiety, demonstrated high affinity for the kappa opioid receptor. Studies have shown that isothiocyanate-substituted ligands can act as irreversible inhibitors of radioligand binding to opioid receptors in guinea pig brain membrane preparations.

The table below summarizes the reported binding affinities of a key derivative at different opioid receptors.

| Compound Name | Receptor Target | Binding Affinity (IC50) |

| N-Methyl-N-[(1S)-1-(4-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl]-3,4-dichlorophenylacetamide | Kappa Opioid Receptor | ~1.4-1.8 nM |

This data is based on studies of a derivative and not the parent compound this compound.

No specific binding data for this compound or its derivatives at the delta (δ) opioid receptor was found in the reviewed literature.

Adenosine Receptor Antagonism (e.g., A2B Adenosine Receptor)

Adenosine receptors, including the A2B subtype, are involved in various physiological processes and are considered therapeutic targets for a range of conditions. wikipedia.org A thorough review of the available scientific literature did not reveal any studies investigating the antagonist activity of this compound or its derivatives at adenosine receptors.

Preclinical Biological Activity Spectrum of Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of biological effects. Modifications to the core structure have led to compounds with enhanced potency and selectivity across different preclinical models.

Derivatives of N-phenylacetamide have demonstrated notable antimicrobial activities. The introduction of different moieties, such as thiazole (B1198619), has been a key strategy in developing compounds with potent antibacterial effects.

Antibacterial Activity : A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized and tested against several plant pathogenic bacteria. mdpi.com One of the most effective compounds, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, showed a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), outperforming commercial bactericides like bismerthiazol and thiodiazole copper. mdpi.com Investigations using scanning electron microscopy revealed that this compound could induce the rupture of the Xoo cell membrane. mdpi.com Similarly, dithiocarbamate derivatives synthesized from N-(4-methoxyphenyl)acetamide have shown high fungicidal and bactericidal properties. Sodium acetyl(4-methoxyphenyl)carbamodithioate, at a 0.4% concentration, completely inhibited the growth of the phytopathogen Fusarium oxysporum and produced a significant inhibition zone against Pectobacterium carotovorum. researchgate.net Isothiocyanate derivatives in general have been shown to possess antibacterial activities; for instance, 4-hydroxybutyl isothiocyanate exhibited a broad antibacterial effect against Staphylococcus aureus and Escherichia coli. nih.gov

Antifungal Activity : Certain derivatives have shown promising results against pathogenic fungi. For example, 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, derived from adamantyl isothiocyanate, showed good activity against Candida albicans. mdpi.com While not directly derivatives of the subject compound, the activity of isatin-derived Schiff bases, which are known to possess antifungal properties, suggests the potential of related structures. nih.gov

Antiviral Activity : N-(4-substituted phenyl) acetamide derivatives that include a 1,3,4-oxadiazole moiety have exhibited favorable antiviral activities against the tobacco mosaic virus (TMV). researchgate.net Two specific derivatives, TC8 and TC20, demonstrated curative activities against TMV with EC50 values of 239.5 and 236.2 µg/mL, respectively, which were comparable to the commercial agent ningnanmycin. researchgate.net

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Organism | Activity/Finding |

|---|---|---|

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 156.7 µM; causes cell membrane rupture. mdpi.com |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete growth inhibition at 0.4% concentration. researchgate.net |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Maximum inhibition zone of 18 mm at 0.4% concentration. researchgate.net |

| N-(4-substituted phenyl) acetamide derivatives with 1,3,4-oxadiazole | Tobacco Mosaic Virus (TMV) | EC50 values for compounds TC8 and TC20 were 239.5 and 236.2 µg/mL, respectively. researchgate.net |

| 4-Hydroxybutyl isothiocyanate | Staphylococcus aureus, Escherichia coli | Broad antibacterial effect with MIC of 762 µmol/L. nih.gov |

Isothiocyanates, both natural and synthetic, are recognized for their anticarcinogenic activities. nih.gov They can inhibit the growth of various cancer cells by influencing multiple cellular pathways. nih.gov Derivatives of N-phenylacetamide have been synthesized and evaluated as potential anticancer agents, with some showing significant cytotoxicity against human cancer cell lines.

Research into N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives revealed potent cytotoxic activity. sid.ir For instance, compound 8a, which has an ortho chlorine moiety on the phenyl ring, was the most active derivative against HeLa cervical cancer cells, with an IC50 value of 1.3 ± 0.14 µM. sid.ir These compounds were also found to induce caspase 3 activation, reduce mitochondrial membrane potential, and promote the generation of reactive oxygen species (ROS) in cancer cells. sid.ir The broader class of isothiocyanates has been shown to exhibit anti-tumor activity by affecting apoptosis, MAPK signaling, oxidative stress, and cell cycle progression. nih.gov

Table 2: Anticancer Activity of Selected Acetamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Finding |

|---|---|---|

| Compound 8a (ortho-chloro derivative) | HeLa (cervical cancer) | IC50 = 1.3 ± 0.14 µM. sid.ir |

| General N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | Hela, U87 (glioblastoma) | Showed potent cytotoxicity, caspase 3 activation, and ROS generation. sid.ir |

Several studies have reported the synthesis and antioxidant properties of new acetamide derivatives. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated using methods such as the ABTS radical scavenging assay. nih.gov This method measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+) in comparison to a standard antioxidant like Trolox. nih.gov The research indicates that acetamide derivatives can protect biological systems against the harmful effects of oxidative processes, which are implicated in conditions like cancer and cardiovascular disorders. nih.govnih.gov

Derivatives of N-phenylacetamide have been designed and evaluated as potential anticonvulsant agents. In one study, twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested in animal models of epilepsy. nih.gov These compounds were designed as analogs of previously identified anticonvulsant pyrrolidine-2,5-diones. nih.gov The highest anticonvulsant activity was observed for a compound designated as 19 , which provided protection in the maximal electroshock (MES) test. nih.gov Another study on 4-aminophenylacetamides found that derivatives with an additional aromatic ring on the amide nitrogen were more active and selective. The most potent compound was the 4-aminophenylacetamide derived from 2,6-dimethylaniline, with an ED50 of 50.50 mg/kg against electroshock-induced convulsions. nih.gov Furthermore, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have shown moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model, with the N-(4-bromophenyl) derivative being the most active. japsonline.com

Table 3: Anticonvulsant Activity of Selected Acetamide Derivatives

| Compound/Derivative Class | Test Model | Most Active Compound/Finding |

|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Maximal Electroshock (MES) | Compound 19 showed the highest activity. nih.gov |

| 4-Aminophenylacetamides | Electroshock-induced convulsions | 4-aminophenylacetamide of 2,6-dimethylaniline (ED50 = 50.50 mg/kg). nih.gov |

| S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine | Pentylenetetrazole (PTZ)-induced seizures | N-(4-bromophenyl) derivative was the most active, significantly extending seizure latency. japsonline.com |

The antiproliferative effects of isothiocyanate-containing compounds have been documented against various cell lines. For example, 4-hydroxybenzyl isothiocyanate was found to inhibit the proliferation of human neuroblastoma SH-SY5Y and glioblastoma U87MG cells. nih.gov This activity was associated with a loss of mitochondrial membrane potential and modulation of proteins involved in the cell cycle. nih.gov Similarly, certain N-(adamantan-1-yl)carbothioamides, synthesized from adamantyl isothiocyanate, displayed significant generalized anti-proliferative activity against three human tumor cell lines with IC50 values below 10 μM. mdpi.com The keywords in a study on acetamide derivatives with antioxidant activity also list "antiproliferative activity," suggesting this is a recognized property of this class of compounds. nih.gov

Protein Modification Chemistry and Proteome Interrogation

The isothiocyanate group (-N=C=S) is a key functional moiety that acts as an electrophile, enabling it to form covalent bonds with nucleophilic groups in proteins, most notably the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues. nih.govresearchgate.net This covalent modification is a fundamental mechanism underlying the biological activities of isothiocyanates. nih.govresearchgate.net

The reaction of isothiocyanates with proteins can alter their structure and function. This modulation of protein function is linked to the health-promoting effects of dietary isothiocyanates, such as their anti-inflammatory and antioxidative properties. nih.govresearchgate.net For example, studies using radioisotope-labeled isothiocyanates have identified α- and β-tubulin as direct binding targets. The covalent binding of isothiocyanates to tubulin can trigger cell cycle arrest and apoptosis. nih.gov

The ability of isothiocyanates to react with and modify proteins makes them valuable tools for proteome interrogation. By using isothiocyanate-based probes, researchers can identify and study the function of specific protein targets within a complex biological sample. This approach is part of the broader field of chemical proteomics, which uses small molecule probes to explore protein function and interaction networks on a proteome-wide scale. Methodologies for "bottom-up" proteomics analysis, which involve the digestion of proteins into smaller peptides for identification by mass spectrometry, provide a framework for studying such modifications. nih.gov

Affinity Bait and Chemical Reporter Strategies

The structure of this compound makes it suitable for use in affinity bait and chemical reporter (AB&CR) strategies designed to identify the binding partners of specific ligands. nih.gov In this approach, a molecule of interest is chemically modified to include both an affinity bait (AB) and a chemical reporter (CR) group. nih.gov The affinity bait is a reactive functional group that forms a covalent bond with a target protein upon binding, while the chemical reporter is a tag used for detection and isolation of the protein-ligand complex. nih.gov

The isothiocyanate group (-N=C=S) in this compound serves as an effective affinity bait. nih.gov Isothiocyanates are electrophilic and can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond. nih.govnih.govresearchgate.net This irreversible binding is advantageous for capturing even weak or transient protein interactions that might be missed with non-covalent methods. nih.gov

For a complete AB&CR strategy, this compound would be further modified to include a chemical reporter group, such as an alkyne or azide (B81097). These reporter groups allow for the subsequent attachment of a biotin (B1667282) or fluorescent tag via bioorthogonal click chemistry reactions. nih.gov This dual-functionalization allows researchers to first covalently link the molecule to its interacting proteins and then specifically label and identify these proteins from a complex biological sample. A similar strategy has been successfully employed using a lacosamide derivative containing an isothiocyanate affinity bait to identify its binding partners. nih.gov

Table 1: Components of an Affinity Bait and Chemical Reporter (AB&CR) Strategy

| Component | Function | Example Functional Group in a Modified this compound Probe |

|---|---|---|

| Ligand | Binds to the target protein(s) of interest. | The N-phenylacetamide core structure. |

| Affinity Bait (AB) | Forms a covalent bond with the target protein upon binding. | The isothiocyanate (-N=C=S) group. |

| Chemical Reporter (CR) | Allows for the detection and isolation of the protein-ligand complex. | An alkyne or azide group for click chemistry. |

Covalent Modification of Interacting Proteins

The primary mechanism of action for this compound in a biological context is the covalent modification of proteins. nih.govnih.govresearchgate.net The isothiocyanate functional group is highly electrophilic, making it susceptible to nucleophilic attack from amino acid side chains on proteins. nih.govnih.govresearchgate.net This reactivity allows this compound to form stable thiourea (B124793) or urea linkages with proteins, thereby altering their structure and function.

The most common targets for covalent modification by isothiocyanates are the sulfhydryl groups of cysteine residues and the ε-amino groups of lysine residues. The general reactions are as follows:

Reaction with Cysteine: R-N=C=S + Protein-SH → Protein-S-C(=S)NH-R

Reaction with Lysine: R-N=C=S + Protein-NH₂ → Protein-NH-C(=S)NH-R

This ability to covalently modify proteins is the basis for the use of this compound in various research applications. By forming a permanent bond with its interacting partners, the compound can be used to trap and identify these proteins, providing insights into cellular signaling pathways and drug mechanisms of action. This covalent modification is a key feature of many dietary isothiocyanates found in cruciferous vegetables, which are known to modulate the function of various proteins involved in cellular processes. nih.govnih.govresearchgate.net

Preferential Labeling of Specific Proteins (e.g., Collapsin Response Mediator Protein 2)

One protein of interest in this context is the Collapsin Response Mediator Protein 2 (CRMP2). nih.govmdpi.comfrontiersin.org CRMP2 is a cytosolic phosphoprotein involved in neuronal development and has been implicated in various neurological diseases. nih.govmdpi.comfrontiersin.org The antiepileptic drug lacosamide, which shares some structural similarities with the N-phenylacetamide core of our compound of interest, has been suggested to bind directly to CRMP2. nih.gov

Given the known interaction of similar molecules with CRMP2, it is plausible that this compound could also exhibit preferential binding to this protein. If the N-phenylacetamide core of the molecule docks into a binding site on CRMP2, the isothiocyanate group could then covalently modify a nearby nucleophilic residue, effectively "trapping" the molecule on the protein. This would allow for the use of this compound as a probe to study the function and regulation of CRMP2. While direct evidence for the labeling of CRMP2 by this compound is not yet established, the potential for such an interaction is supported by the known pharmacology of related compounds.

Table 2: Potential Protein Targets for Covalent Modification

| Protein Target | Rationale for Potential Interaction | Potential Biological Consequence |

|---|---|---|

| Collapsin Response Mediator Protein 2 (CRMP2) | Structural similarity to lacosamide, a known CRMP2-binding molecule. nih.gov | Modulation of neuronal development and function. |

| 14-3-3 proteins (γ and ζ) | Identified as binding partners for a lacosamide-isothiocyanate probe. nih.gov | Alteration of signal transduction pathways. |

| Other proteins with accessible nucleophilic residues | The reactive nature of the isothiocyanate group. nih.govnih.govresearchgate.net | Broad modulation of cellular processes. |

Site-Specific Protein Labeling for Research Applications

Site-specific protein labeling is a powerful tool in chemical biology that allows for the attachment of probes, such as fluorescent dyes or biotin, to a specific location on a protein. springernature.comnih.govtinglab.orgnih.gov This enables researchers to study protein function, localization, and interactions with high precision. springernature.comnih.govtinglab.orgnih.gov Highly specific labeling is often achieved through enzymatic methods or the incorporation of unnatural amino acids with bioorthogonal functional groups. springernature.comnih.govtinglab.orgnih.gov

The use of a reactive chemical like this compound for site-specific labeling presents both opportunities and challenges. The isothiocyanate group is not inherently site-specific and will react with any accessible and sufficiently nucleophilic amino acid residue. Therefore, labeling with this compound is unlikely to be "site-specific" in the same way as genetically programmed methods.

However, a degree of specificity can be achieved if the N-phenylacetamide portion of the molecule directs the compound to a particular binding pocket on a protein. If this binding pocket contains a uniquely reactive cysteine or lysine residue, then covalent modification may occur predominantly at that site. This would result in a "site-preferential" rather than "site-specific" labeling.

For research applications, this compound could be used as a probe to identify proteins with hyper-reactive nucleophilic residues, which can be important in enzyme catalysis and protein regulation. By treating a proteome with this compound and then identifying the modified proteins and the sites of modification using mass spectrometry, researchers can gain insights into the reactivity landscape of the proteome.

Structure Activity Relationship Sar Investigations

Influence of Functional Group Modifications on Biological Efficacy

The biological activity of N-(4-isothiocyanatophenyl)acetamide is intrinsically linked to its two primary functional groups: the isothiocyanate (-N=C=S) and the acetamide (B32628) (-NHCOCH₃) moieties. Modification of these groups can significantly alter the compound's biological efficacy.

The isothiocyanate group is a highly electrophilic moiety that can react with nucleophilic groups in biological molecules, such as the thiol groups of cysteine residues in proteins. nih.govresearchgate.net This reactivity is often central to its mechanism of action. Studies on various arylalkyl isothiocyanates have shown that the nature of the aromatic or alkyl substituent can modulate this reactivity and, consequently, biological outcomes like enzyme inhibition. For instance, in a series of arylalkyl isothiocyanates, phenethyl isothiocyanate (PEITC) was found to be a more potent inhibitor of certain metabolic pathways than benzyl isothiocyanate (BITC), suggesting that the linker between the phenyl and isothiocyanate groups influences activity. nih.gov Modifications that decrease the electrophilicity of the isothiocyanate carbon would be expected to reduce covalent binding and potentially alter the biological activity profile from irreversible to reversible inhibition.

The acetamide group also plays a critical role. Modifications to the N-acyl group can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Research on other scaffolds has demonstrated that N,N-disubstitution of a terminal acetamide can be a viable strategy to introduce diverse chemical features without losing affinity for a target receptor. nih.govnih.gov For example, in a series of pyrazolopyrimidine-based ligands for the translocator protein (TSPO), varying the substituents on the acetamide nitrogen led to significant changes in binding affinity. nih.gov While short alkyl chains were well-tolerated, the introduction of a phenyl-ethyl substitution pattern resulted in a ligand with picomolar activity. nih.gov Conversely, substituting both positions with bulky benzyl groups led to a significant decrease in affinity. nih.gov

These findings suggest that a systematic modification of both the isothiocyanate and acetamide groups of this compound could yield analogs with fine-tuned biological efficacy.

| Modification on Acetamide Nitrogen | Resulting TSPO Ligand Affinity (Ki) |

| N-Alkyl (up to 5 carbons) | Analogous or better than reference compound |

| Heterozygous Phenyl-Ethyl | 0.28 nM (pico-molar activity) |

| N,N-dibenzyl | 397.29 nM (significantly decreased) |

Stereochemical Impact on Activity and Selectivity

While this compound itself is an achiral molecule, the introduction of chiral centers through structural modification can have a profound impact on biological activity and target selectivity. Stereoisomers of a compound can exhibit significantly different pharmacological and pharmacokinetic properties due to the three-dimensional nature of biological targets like enzymes and receptors.

Although specific studies on chiral derivatives of this compound are not extensively documented, the principle of stereoselectivity is well-established in medicinal chemistry. For example, in a study of N-acylated derivatives of the natural product salinomycin, the stereochemistry at the C20 position was found to be pivotal for antiproliferative activity. nih.gov The natural C20-configured aminosalinomycin derivatives were more effective at inhibiting cancer cell proliferation compared to their C20-epimers. nih.gov This highlights that the precise spatial arrangement of functional groups is critical for optimal interaction with the biological target.

Introducing a chiral center to the acetamide group of this compound, for instance by replacing the acetyl group with a chiral acyl group (e.g., (S)- or (R)-2-phenylpropionyl), would result in diastereomers. These diastereomers would likely exhibit differential binding to a chiral receptor or active site, potentially leading to one isomer being significantly more potent or selective than the other. Similarly, adding substituents to the phenyl ring that create a chiral axis could also lead to stereoisomers with distinct biological profiles. The development of conformationally restricted analogs, where the rotation around single bonds is limited, can also help define the bioactive conformation and improve potency and selectivity. researchgate.net

Positional Substitution Effects on Pharmacological Profiles

The substitution pattern on the central phenyl ring is a key determinant of the pharmacological profile of this compound. The current structure specifies a para (1,4) substitution pattern. Moving the isothiocyanate or acetamide group to the ortho (1,2) or meta (1,3) positions would alter the geometry of the molecule, affecting how it fits into a receptor binding pocket or an enzyme's active site.

In structure-affinity relationship studies of other compound classes, such as dopamine receptor ligands, the position of substituents on an aromatic ring has been shown to be critical for affinity and selectivity. nih.gov For example, moving a methoxy group on a benzamide ring can switch the compound's preference between different dopamine receptor subtypes. Similarly, in a series of 5-HT₄ receptor antagonists, substitution at position 4 of a phenanthridine tricycle with a fluorine atom yielded the best affinity, demonstrating the sensitivity of receptor binding to positional changes. nih.gov Therefore, it is highly probable that the ortho and meta isomers of this compound would exhibit distinct pharmacological profiles compared to the para isomer, potentially interacting with different biological targets or with the same target in a different manner.

| Isomer Position | Potential Impact on Molecular Geometry |

| ortho (1,2) | Functional groups are in close proximity, potentially allowing for intramolecular interactions or steric hindrance. |

| meta (1,3) | Intermediate distance between functional groups, leading to a different spatial orientation compared to ortho or para. |

| para (1,4) | Functional groups are positioned at opposite ends of the phenyl ring, maximizing the distance between them. |

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties by swapping a functional group with another that has similar physical or chemical properties. researchgate.netnih.gov This approach can be used to enhance potency, improve metabolic stability, alter solubility, or reduce toxicity. spirochem.com

For the this compound scaffold, bioisosteric replacements could be considered for both the isothiocyanate and the acetamide moieties.

Isothiocyanate Bioisosteres: The isothiocyanate group is a key pharmacophore, but its high reactivity can sometimes lead to non-specific binding or toxicity. Replacing it with other electrophilic groups that can form covalent or strong non-covalent interactions might be beneficial. Potential bioisosteres could include:

Isocyanate (-N=C=O): Similar in geometry but with different reactivity.

Thiocyanate (-S-C≡N): An isomer with a different electronic profile.

Acrylamide or Chloroacetamide: These are also electrophilic "warheads" used in targeted covalent inhibitors. acs.org

Acetamide Bioisosteres: The amide bond in the acetamide group can be susceptible to enzymatic hydrolysis. drughunter.com Replacing it can improve the pharmacokinetic profile of the compound. Common bioisosteres for amides include:

N-Acylsulfonamides: This group can act as a carboxylic acid bioisostere and is a constituent of many biologically active compounds. nih.gov

Heterocyclic Rings: Stable five-membered rings like 1,2,4-triazoles, oxadiazoles, or isoxazoles can mimic the hydrogen bonding properties of the amide group while offering enhanced metabolic stability. drughunter.comnih.gov

Retro-amides: Reversing the amide bond (to -C(=O)NH-) is another strategy to alter metabolic stability while retaining key interactions. slideshare.net

The application of these strategies allows for the generation of novel analogs with potentially superior pharmacological properties. researchgate.net

Correlation of Structural Features with Specific Receptor Affinity

The phenyl ring serves as a central scaffold and contributes to binding through hydrophobic or π-stacking interactions with aromatic amino acid residues in a receptor's binding pocket. The nature and position of substituents on this ring can fine-tune these interactions.

The acetamide group can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The orientation of this group is crucial. Studies on pyrimidine-4-carboxamides showed that conformational restriction of a side chain, which dictates its spatial presentation, could increase inhibitory potency significantly. researchgate.net

The isothiocyanate group is a potent electrophile, and its primary mode of interaction with many targets is through covalent bond formation with nucleophilic residues like cysteine or lysine (B10760008). mostwiedzy.pl However, it can also participate in non-covalent interactions. The length and flexibility of any linker between the phenyl ring and the isothiocyanate group can also be critical. Structure-activity relationship studies of arylalkyl isothiocyanates as inhibitors of carcinogen metabolism demonstrated that increasing the alkyl chain length from benzyl to phenethyl, phenylbutyl, or phenylhexyl significantly increased inhibitory potency, suggesting the isothiocyanate group was accessing a specific site within the enzyme. nih.gov

In essence, high affinity for a specific receptor is achieved when the structural features of the ligand are complementary to the topology and chemical environment of the receptor's binding site.

| Structural Feature | Potential Interaction with Receptor |

| Phenyl Ring | Hydrophobic interactions, π-stacking |

| Acetamide N-H | Hydrogen bond donor |

| Acetamide C=O | Hydrogen bond acceptor |

| Isothiocyanate (-NCS) | Covalent bond formation (electrophile), dipole interactions |

Applications in Advanced Chemical Probes and Bioconjugation Technologies

Development of Irreversible Ligands for Receptor Characterization

Research has demonstrated the utility of isothiocyanate-based molecules as selective irreversible ligands for various receptors. For instance, an isothiocyanato (aminoalkyl)-indole derivative has been shown to function as an affinity ligand that binds irreversibly to the cannabinoid receptor in the brain. nih.gov In experiments using rat brain membranes, pretreatment with this high-affinity isothiocyanato ligand, followed by washing, resulted in the depletion of approximately 90% of the cannabinoid receptor binding capacity. nih.gov This loss of binding was demonstrated to be from a permanent covalent modification, as pretreatment with the parent compound lacking the isothiocyanate group did not produce the same effect. nih.gov

Similarly, cis-(+)-3-methylfentanyl isothiocyanate (SUPERFIT) has been identified as a highly selective irreversible ligand for the delta opioid receptor. nih.gov Studies on cloned opioid receptors expressed in cells showed that SUPERFIT pretreatment caused a significant reduction in the number of available delta receptors (a decrease in Bmax) without altering their binding affinity (no change in Kd), which is characteristic of irreversible inhibition. nih.gov The high selectivity was notable, as the ligand did not affect mu or kappa opioid receptors at similar concentrations. nih.gov These examples underscore the power of using an isothiocyanate group on a receptor-specific scaffold to achieve potent and selective irreversible binding, which is crucial for mapping receptor binding domains and studying receptor function. The general mechanism involves the covalent modification of nucleophilic amino acid residues within or near the receptor's active site. nih.govnih.gov

Chemical Probe Design for Target Identification

Identifying the specific protein targets of a bioactive small molecule is a critical and often challenging step in drug discovery. N-(4-isothiocyanatophenyl)acetamide and related structures serve as valuable parent compounds for the design of chemical probes aimed at target identification. The isothiocyanate group acts as a "warhead" that covalently captures target proteins, allowing for their subsequent enrichment and identification via proteomic techniques. nih.gov

Two primary strategies are employed for this purpose:

Direct Labeling with Radiolabeled Probes: A probe containing a radiolabeled isothiocyanate group is introduced to cells or cell lysates. The probe covalently binds to its protein targets. The entire protein mixture is then separated using techniques like two-dimensional gel electrophoresis (2D-GE). Proteins that have been tagged by the radioactive probe can be visualized by autoradiography and subsequently identified by mass spectrometry. nih.gov

Affinity "Pull-Down" Assays: This method utilizes a hybrid or bifunctional probe. One end of the probe is the isothiocyanate group, which serves as the "bait" to bind the target protein. The other end features a different functional group, such as biotin (B1667282) or an alkyne, that acts as a "handle" for purification. After the probe reacts with its targets in a cell lysate, the entire probe-protein complex is captured on a solid support (like streptavidin beads for a biotin handle). Unbound proteins are washed away, and the captured target proteins are then eluted and identified. nih.gov

A modern application of this concept involves the design of hybrid drugs that combine a known pharmacophore with an isothiocyanate moiety. For example, researchers have synthesized isothiocyanate-containing androgen receptor (AR) antagonists. nih.gov These molecules were designed to first bind to the AR and then covalently modify it or nearby proteins, leading to the downregulation of the receptor. This dual-action approach not only identifies the AR as a primary target but also introduces a secondary mechanism of action, such as inducing ferroptosis in cancer cells. nih.gov Such multifunctional probes are powerful tools for validating drug targets and elucidating complex biological pathways. nih.gov

Bioconjugation in Imaging and Diagnostic Research

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like an antibody. The isothiocyanatophenyl group is an exemplary conjugation handle, widely used to attach imaging agents or diagnostic labels to proteins.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires radiolabeled probes. Immuno-PET uses antibodies labeled with positron-emitting radionuclides to visualize specific targets in the body, such as tumors. The long biological half-life of intact monoclonal antibodies (mAbs) necessitates the use of radionuclides with similarly long half-lives, such as Zirconium-89 (⁸⁹Zr, half-life of 78.4 hours). nih.govnih.gov

To attach ⁸⁹Zr to an antibody, a bifunctional chelator is required. This molecule has two key parts: a chelator cage that securely holds the radiometal (e.g., ⁸⁹Zr) and a reactive group that links the entire complex to the antibody. nih.gov The compound p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) is a widely used bifunctional chelator where the isothiocyanatophenyl group serves as the reactive linker. nih.govnih.govosti.gov The isothiocyanate group reacts efficiently with the primary amine groups of lysine (B10760008) residues on the surface of the antibody, forming stable thiourea (B124793) bonds. nih.govnih.gov This pre-modification step attaches the desferrioxamine (Df) chelator to the antibody, which can then be radiolabeled with ⁸⁹Zr. researchgate.net

The conjugation process is robust, with typical conditions involving a reaction at a pH of 9.0 for 30 minutes. nih.govnih.gov This procedure yields a reproducible chelator-to-antibody substitution ratio, often around 1.5:1, using only a small excess of the Df-Bz-NCS reagent. nih.govcapes.gov.br

Once the antibody is conjugated with the chelator via the isothiocyanatophenyl linker, the resulting construct is ready for radiolabeling to create a radioimmunoconjugate. The addition of a [⁸⁹Zr]Zr-oxalic acid solution to the modified antibody under mild conditions (room temperature, pH 6.8–7.2) results in the efficient capture of the ⁸⁹Zr by the desferrioxamine cage. nih.govcapes.gov.br

This method consistently produces high radiochemical yields, typically greater than 85% within an hour, and the resulting ⁸⁹Zr-labeled radioimmunoconjugates maintain their structural integrity and immunoreactivity. nih.govosti.gov Extensive stability tests have shown these conjugates to be highly stable, with less than 5% release of ⁸⁹Zr from the complex even after 7 days in human serum at 37°C. nih.govcapes.gov.br The final purified radioimmunoconjugates have demonstrated high and selective accumulation in tumors in preclinical models, validating their efficacy for immuno-PET imaging. nih.govcapes.gov.br

Table 1: Typical Parameters for ⁸⁹Zr-labeling of Antibodies using Df-Bz-NCS